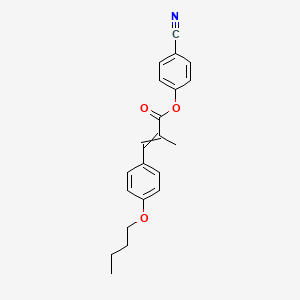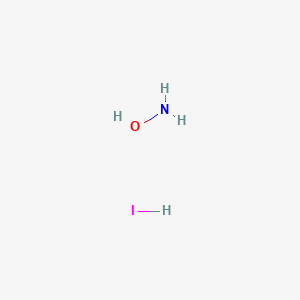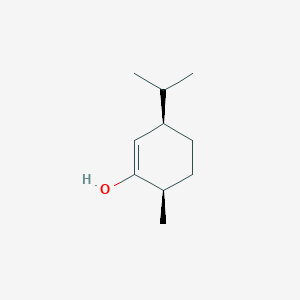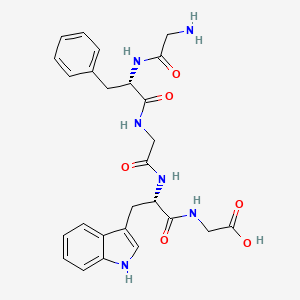
Phenyl(prop-2-en-1-yl)mercury
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(prop-2-en-1-yl)mercury is an organomercury compound characterized by the presence of a phenyl group and a prop-2-en-1-yl group bonded to a mercury atom Organomercury compounds are known for their diverse applications in various fields, including organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl(prop-2-en-1-yl)mercury can be synthesized through the reaction of phenylmercury chloride with prop-2-en-1-yl magnesium bromide. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions. The use of automated systems helps in maintaining the required temperature and inert atmosphere, ensuring the safety and efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl(prop-2-en-1-yl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenyl(prop-2-en-1-yl)mercuric oxide.
Reduction: Reduction reactions can convert it to phenyl(prop-2-en-1-yl)mercuric hydride.
Substitution: The phenyl or prop-2-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide are employed under controlled conditions.
Major Products:
Oxidation: Phenyl(prop-2-en-1-yl)mercuric oxide.
Reduction: Phenyl(prop-2-en-1-yl)mercuric hydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phenyl(prop-2-en-1-yl)mercury has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing mercury-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl(prop-2-en-1-yl)mercury involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom forms strong bonds with sulfur atoms in thiol groups, leading to the inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making it a compound of interest for studying mercury toxicity and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Phenylmercury chloride: Similar structure but lacks the prop-2-en-1-yl group.
Ethylmercury chloride: Contains an ethyl group instead of a phenyl group.
Methylmercury chloride: Contains a methyl group instead of a phenyl group.
Uniqueness: Phenyl(prop-2-en-1-yl)mercury is unique due to the presence of both a phenyl and a prop-2-en-1-yl group, which imparts distinct chemical properties and reactivity
Propriétés
Numéro CAS |
60077-36-3 |
|---|---|
Formule moléculaire |
C9H10Hg |
Poids moléculaire |
318.77 g/mol |
Nom IUPAC |
phenyl(prop-2-enyl)mercury |
InChI |
InChI=1S/C6H5.C3H5.Hg/c1-2-4-6-5-3-1;1-3-2;/h1-5H;3H,1-2H2; |
Clé InChI |
IOEOQENKWXJIHK-UHFFFAOYSA-N |
SMILES canonique |
C=CC[Hg]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)
![7-[Carbamoyl(decan-2-YL)amino]heptanoic acid](/img/structure/B14609873.png)



![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
![Benzenepropanamide, 3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14609898.png)
![1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one](/img/structure/B14609901.png)


